2-Hydroxybutanal 2-Hydroxybutanal
Brand Name: Vulcanchem
CAS No.: 37428-67-4
VCID: VC19659101
InChI: InChI=1S/C4H8O2/c1-2-4(6)3-5/h3-4,6H,2H2,1H3
SMILES:
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol

2-Hydroxybutanal

CAS No.: 37428-67-4

Cat. No.: VC19659101

Molecular Formula: C4H8O2

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxybutanal - 37428-67-4

Specification

CAS No. 37428-67-4
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
IUPAC Name 2-hydroxybutanal
Standard InChI InChI=1S/C4H8O2/c1-2-4(6)3-5/h3-4,6H,2H2,1H3
Standard InChI Key UIKQNMXWCYQNCS-UHFFFAOYSA-N
Canonical SMILES CCC(C=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2-Hydroxybutanal (CH3CH(OH)CH2CHO\text{CH}_3-\text{CH}(\text{OH})-\text{CH}_2-\text{CHO}) is a four-carbon molecule with a molecular weight of 88.11 g/mol . Its IUPAC name, (2S)-2-hydroxybutanal, reflects the chiral center at the second carbon, which confers stereoselectivity in reactions . The compound’s SMILES notation (CC[C@@H](C=O)O\text{CC[C@@H](C=O)O}) and InChIKey (UIKQNMXWCYQNCS-BYPYZUCNSA-N\text{UIKQNMXWCYQNCS-BYPYZUCNSA-N}) provide unambiguous identifiers for computational and experimental studies .

Table 1: Comparative Properties of 2-Hydroxybutanal and 3-Hydroxybutanal

Property2-Hydroxybutanal3-Hydroxybutanal
Molecular FormulaC4H8O2\text{C}_4\text{H}_8\text{O}_2C4H8O2\text{C}_4\text{H}_8\text{O}_2
CAS Number37428-67-4 107-89-1
Chiral CentersC2 C3
Boiling PointNot reported83°C (decomposes)
Key ReactionsAldol condensation Dehydration to crotonaldehyde

Synonyms and Regulatory Information

2-Hydroxybutanal is interchangeably termed hydroxybutyraldehyde, α-oxy-butyraldehyde, and butanal-2-ol . Regulatory databases such as Wikidata (Q41798871\text{Q41798871}) and DSSTox (DTXSID30436191\text{DTXSID30436191}) catalog its hazard and safety profiles, though specific toxicological data remain sparse .

Synthesis and Production Methodologies

Conventional Aldol Condensation

While no direct synthesis protocol for 2-hydroxybutanal is detailed in the literature, its production likely parallels the aldol condensation of acetaldehyde. For instance, 3-hydroxybutanal forms via dimerization of acetaldehyde under basic conditions . By modifying reaction conditions (e.g., temperature, catalyst), regioselective formation of the 2-hydroxy isomer may be achievable. The Reimer-Tiemann reaction, which ortho-hydroxylates phenols , offers a conceptual framework for aldehyde functionalization but requires adaptation for aliphatic substrates.

Biocatalytic Approaches

Recent advances in enzyme-mediated synthesis highlight the potential of aldolases for stereocontrolled production. For example, E. coli ketoreductases and aldolases have been employed to synthesize chiral 2-hydroxy acids and lactones from 2-oxoacids and aldehydes . Applying similar biocatalytic cascades to propanal or butanal precursors could yield 2-hydroxybutanal with high enantiomeric excess.

Physicochemical Properties and Reactivity

Stability and Decomposition

2-Hydroxybutanal’s propensity for polymerization, noted in its spontaneous self-condensation , necessitates stabilization with aqueous solvents. Dehydration reactions, as observed in 3-hydroxybutanal , may produce α,β-unsaturated aldehydes (e.g., crotonaldehyde derivatives), though experimental validation is required.

Spectroscopic Characterization

While spectral data (e.g., 1H^1\text{H}-NMR, IR) are absent from available sources, computational predictions suggest the following features:

  • IR: Strong absorption bands for hydroxyl (3300cm1\sim 3300 \, \text{cm}^{-1}) and aldehyde (1720cm1\sim 1720 \, \text{cm}^{-1}) groups.

  • 1H^1\text{H}-NMR: Peaks at δ 9.6 ppm (aldehyde proton), δ 4.2 ppm (hydroxyl-bearing methine), and δ 1.2 ppm (methyl group) .

Industrial and Research Applications

Pharmaceutical Intermediates

Chiral 2-hydroxybutanal derivatives are precursors to bioactive molecules, including β-blockers and antiviral agents . The (2S)-enantiomer’s configuration aligns with pharmacologically active motifs, underscoring its potential in asymmetric synthesis .

Polymer Chemistry

Future Research Directions

  • Synthetic Optimization: Developing regioselective aldol condensations for 2-hydroxybutanal production.

  • Thermodynamic Studies: Measuring boiling points, melting points, and solubility parameters.

  • Toxicological Profiling: Acute and chronic toxicity assessments for industrial safety protocols.

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